
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound It is known for its unique structure, which includes two trimethylammonium groups and a diiodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines. One common method is the reaction of 2-methyl-3-trimethylammoniopropionate with 2-trimethylammonioethyl iodide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and controlled reaction environments is crucial to avoid impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Polymerization: It can be used as a monomer in the formation of polymers.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Polymerization Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidized forms of the compound, which may include the formation of N-oxides.
Polymers: Polymers with quaternary ammonium groups, which have applications in water treatment and as antimicrobial agents.
Scientific Research Applications
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers with antimicrobial properties, which can be used in coatings and packaging materials.
Mechanism of Action
The mechanism of action of 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide involves its interaction with cell membranes. The quaternary ammonium groups can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent. Additionally, its ability to form complexes with drugs can enhance the solubility and stability of the drugs, improving their efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-Trimethylammonioethyl methacrylate chloride
- 2-Trimethylammoniumethyl methacrylate chloride
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride
Uniqueness
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide is unique due to its dual quaternary ammonium groups and diiodide counterion. This structure provides it with enhanced antimicrobial properties and the ability to form stable complexes with various drugs, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
109161-16-2 |
|---|---|
Molecular Formula |
C12H28I2N2O2 |
Molecular Weight |
486.17 g/mol |
IUPAC Name |
trimethyl-[2-methyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-11(10-14(5,6)7)12(15)16-9-8-13(2,3)4;;/h11H,8-10H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
CGLWUEGMGLWORZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


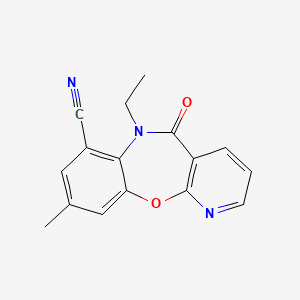
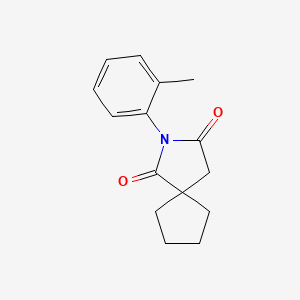


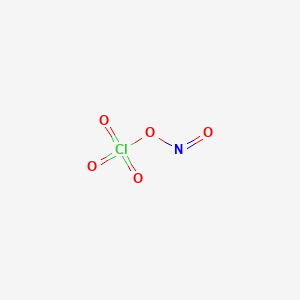
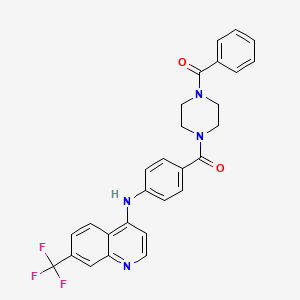

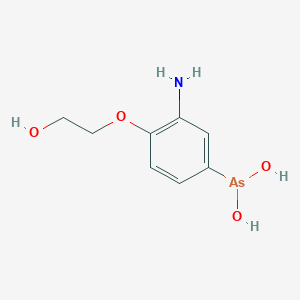
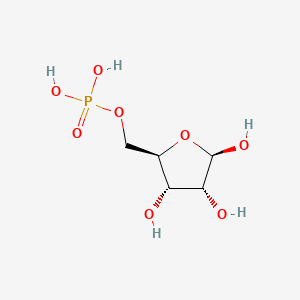
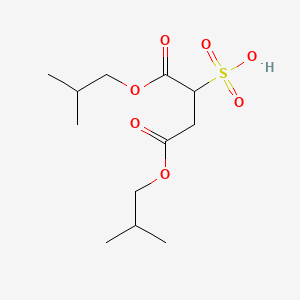
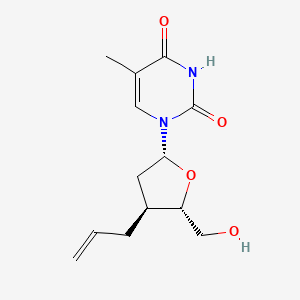
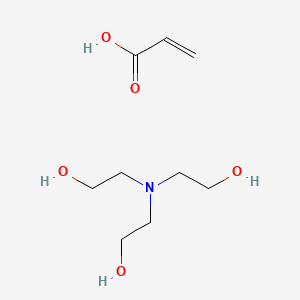

![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
